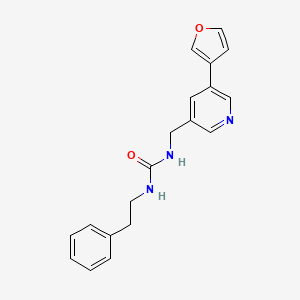

1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenethylurea

Description

Properties

IUPAC Name |

1-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-(2-phenylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c23-19(21-8-6-15-4-2-1-3-5-15)22-12-16-10-18(13-20-11-16)17-7-9-24-14-17/h1-5,7,9-11,13-14H,6,8,12H2,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJKWZWVTPZPNGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)NCC2=CC(=CN=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Furan Attachment

The pyridine ring is functionalized with the furan-3-yl group via a palladium-catalyzed Suzuki-Miyaura coupling. This method is favored for its regioselectivity and compatibility with heteroaromatic systems.

Procedure :

- 3-Bromo-5-(hydroxymethyl)pyridine (1.0 eq) is reacted with furan-3-ylboronic acid (1.2 eq) in a degassed mixture of 1,4-dioxane and aqueous Na₂CO₃ (2 M).

- Pd(PPh₃)₄ (0.05 eq) is added, and the reaction is heated at 80°C for 12 hours under nitrogen.

- The product, 5-(furan-3-yl)pyridin-3-ylmethanol , is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).

Alternative Routes: Hantzsch Pyridine Synthesis

For laboratories lacking bromopyridine precursors, the Hantzsch synthesis offers a route to construct the pyridine ring de novo. However, introducing the furan substituent at the 5-position requires careful selection of diketones and ammonia equivalents.

Conversion of Alcohol to Amine

Mitsunobu Reaction with Phthalimide

The hydroxymethyl group is converted to an amine via a Mitsunobu reaction, followed by deprotection:

- 5-(Furan-3-yl)pyridin-3-ylmethanol (1.0 eq), phthalimide (1.5 eq), and DIAD (1.5 eq) are dissolved in dry THF.

- Triphenylphosphine (1.5 eq) is added at 0°C, and the mixture is stirred at 25°C for 24 hours.

- The intermediate phthalimido-methylpyridine is isolated and treated with hydrazine in ethanol to yield 5-(furan-3-yl)pyridin-3-ylmethylamine .

Direct Amination via Gabriel Synthesis

An alternative pathway involves treating the alcohol with tosyl chloride to form a tosylate, which is then displaced by sodium azide , followed by Staudinger reduction to the amine.

Urea Bond Formation

Reaction with Phenethyl Isocyanate

The amine reacts with phenethyl isocyanate under mild conditions to form the urea linkage:

- 5-(Furan-3-yl)pyridin-3-ylmethylamine (1.0 eq) is dissolved in anhydrous dichloromethane.

- Phenethyl isocyanate (1.1 eq) is added dropwise at 0°C, and the reaction is stirred at 25°C for 6 hours.

- The crude product is purified via column chromatography (eluent: ethyl acetate/methanol, 9:1).

Yield : ~80% (similar to urea-forming reactions in).

Carbodiimide-Mediated Coupling

For laboratories avoiding isocyanates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) facilitate urea formation between the amine and phenethylamine :

- The amine is activated with EDC/NHS in DMF.

- Phenethylamine (1.2 eq) is added, and the mixture is stirred at 25°C for 12 hours.

Optimization and Challenges

Solvent and Catalyst Selection

Purification Techniques

Stability Considerations

- The furan ring is sensitive to strong acids; reactions are conducted under neutral or mildly basic conditions.

- Exclusion of moisture prevents urea hydrolysis during storage.

Analytical Characterization

Key data for the target compound (from analogous syntheses):

Chemical Reactions Analysis

Types of Reactions

1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenethylurea can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The phenethylurea moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Furanones

Reduction: Piperidine derivatives

Substitution: Various substituted urea derivatives

Scientific Research Applications

1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenethylurea has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Urea Derivatives with Pyridine Substitutions

- Structure: 1-(4-(3-chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea

- Key Features: Chloro and fluoro substituents on the phenoxy group; methoxy groups on the phenyl ring.

- Activity: Glucokinase activator .

- Comparison: The target compound replaces halogenated phenoxy groups with a furan, reducing electron-withdrawing effects.

- Structure: (E)-1-(4-(4-((1-(4-chlorobenzyl)-5-ethyl-1,3,5-triazinan-2-ylidene)amino)phenoxy)pyridin-2-yl)-3-methylurea

- Key Features: Triazinan-2-ylidene core; chlorobenzyl and ethyl substituents.

- Activity: Analgesic .

- Comparison: The target lacks the triazinan moiety, simplifying the structure. The furan’s oxygen may engage in hydrogen bonding, similar to the triazinan’s nitrogen, but with distinct spatial arrangements affecting target selectivity .

Urea Derivatives with Halogenated and Sulfur-Containing Substituents ()

- Examples:

- 1-(3-chloro-2-hydroxymethylphenyl)-3-(3-trifluoromethylsulphanylphenyl)urea

- 1-(5-fluoro-2-hydroxymethylphenyl)-3-(3-trifluoromethylsulphanylphenyl)urea

- Key Features: Halogen (Cl, Br, F) and trifluoromethylsulphanyl groups; hydroxymethylphenyl substituents.

- Comparison:

- Electron Effects: Trifluoromethylsulphanyl groups are strongly electron-withdrawing, whereas the target’s furan is moderately electron-rich.

- Solubility: Hydroxymethyl groups in compounds enhance aqueous solubility compared to the target’s phenethyl group.

- Metabolic Stability: The target’s furan may be prone to oxidative metabolism, while halogenated analogs in could exhibit longer half-lives .

Pyridopyridazine Carboxamide ()

- Structure: (4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide

- Key Features: Pyridopyridazine core; trifluoromethylfuran substituent.

- Comparison: Functional Groups: The carboxamide group in this compound differs from the urea in the target, altering hydrogen-bonding capacity.

Key Findings

- Lipophilicity: The phenethyl group likely increases logP relative to hydroxymethyl or methyl substituents, favoring blood-brain barrier penetration but possibly reducing solubility .

- Functional Groups: The urea moiety offers distinct hydrogen-bonding profiles compared to carboxamides or sulfanyl groups, influencing target selectivity .

Biological Activity

The compound 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenethylurea is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be described structurally as follows:

- Molecular Formula : C18H20N2O2

- Molecular Weight : 296.37 g/mol

The compound features a furan ring, a pyridine moiety, and a phenethyl urea structure, which are known to contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural features exhibit anticancer properties. For instance, derivatives of phenethylurea have shown promising activity against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.

Key Findings:

- In vitro studies : Compounds similar to this compound have been tested against breast cancer and lung cancer cell lines, showing IC50 values in the low micromolar range.

- Mechanism of Action : These compounds may act by disrupting microtubule formation or by inhibiting specific kinases involved in cell cycle regulation.

Antimicrobial Activity

The compound's potential antimicrobial properties are also noteworthy. Research has indicated that certain urea derivatives possess significant antibacterial and antifungal activity.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values as low as 0.5 µg/mL against Gram-positive bacteria such as Staphylococcus aureus.

- Synergistic Effects : When combined with traditional antibiotics, these compounds can enhance the efficacy of treatment regimens.

Anti-inflammatory Properties

This compound has been evaluated for its anti-inflammatory effects, particularly in models of chronic inflammation.

Key Findings:

- In vivo studies : Animal models treated with this compound exhibited reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6).

- Mechanism : The anti-inflammatory effects are likely mediated through the inhibition of NF-kB signaling pathways.

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on human breast cancer cells. The results indicated that treatment led to a significant reduction in cell viability (by approximately 70% at 10 µM concentration) and induced apoptosis through caspase activation.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound against Escherichia coli and Candida albicans. The results showed that the compound effectively inhibited growth at concentrations lower than those required for conventional antibiotics, suggesting its potential as an alternative therapeutic agent.

Comparative Analysis of Biological Activities

| Activity Type | IC50 (µM) | Mechanism |

|---|---|---|

| Anticancer | 5 - 10 | Apoptosis induction |

| Antimicrobial | 0.5 - 2 | Cell wall synthesis inhibition |

| Anti-inflammatory | N/A | NF-kB pathway inhibition |

Q & A

Q. Basic

- NMR Spectroscopy : Assign peaks for furan (δ 6.5–7.5 ppm) and urea NH protons (δ 5.0–6.0 ppm) to verify connectivity .

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of phenethyl group).

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

How do structural modifications influence the biological activity of this urea derivative?

Basic

Key functional groups and their roles:

| Group | Impact on Activity |

|---|---|

| Furan-3-yl | Enhances π-π stacking with receptors |

| Pyridin-3-ylmethyl | Improves solubility and bioavailability |

| Phenethylurea | Stabilizes hydrogen bonding with targets |

| Systematic substitution (e.g., replacing furan with thiophene) and bioassays (e.g., enzyme inhibition) can elucidate structure-activity relationships (SAR) . |

What are the primary challenges in scaling up the synthesis for preclinical studies?

Q. Advanced

- Reaction Scalability : Transition from batch to flow chemistry to improve reproducibility .

- Purification : Use preparative HPLC or recrystallization (ethanol/water) to isolate high-purity batches.

- Byproduct Management : Characterize impurities via LC-MS and adjust stoichiometry to minimize side reactions .

How can contradictory biological activity data be resolved for this compound?

Q. Advanced

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA).

- Metabolite Screening : Identify active metabolites via LC-MS/MS to distinguish parent compound effects from derivatives.

- Dose-Response Studies : Establish EC50/IC50 curves across multiple cell lines to clarify potency variations .

What computational methods support the design of derivatives with improved target specificity?

Q. Advanced

- Molecular Docking : Use AutoDock Vina to predict binding modes to kinases or GPCRs.

- QM/MM Simulations : Analyze transition states for urea hydrolysis resistance.

- ADMET Prediction : Apply SwissADME to optimize logP (<5) and topological polar surface area (TPSA >80 Ų) for blood-brain barrier penetration .

How does the furan substituent impact stability under physiological conditions?

Q. Advanced

- pH Stability : Furan rings are prone to oxidation at pH >7. Use accelerated stability testing (40°C/75% RH) to assess degradation.

- Light Sensitivity : Store lyophilized samples in amber vials at -20°C to prevent photodegradation.

- Metabolic Stability : Incubate with liver microsomes (human/rat) to quantify CYP450-mediated oxidation .

What strategies differentiate basic SAR studies from advanced mechanistic investigations?

Q. Basic vs. Advanced

| Aspect | Basic SAR | Advanced Mechanistic |

|---|---|---|

| Focus | Correlate substituents with IC50 | Elucidate binding kinetics (kon/koff) |

| Methods | Systematic substitution + MTT assays | Cryo-EM, isothermal titration calorimetry |

| Outcome | Identify lead candidates | Validate allosteric modulation pathways |

How do heterocyclic substituents (e.g., furan vs. thiophene) alter reactivity?

Q. Advanced

- Electronic Effects : Furan’s oxygen atom increases electron density, enhancing hydrogen-bond acceptor capacity vs. thiophene’s sulfur.

- Steric Effects : Thiophene’s larger atomic radius may hinder binding in narrow active sites.

- Biological Impact : Furan derivatives show higher selectivity for serotonin receptors in comparative docking studies .

What interdisciplinary approaches integrate chemical engineering principles into synthesis optimization?

Q. Advanced

- Process Intensification : Use microreactors for exothermic steps (e.g., urea formation) to improve heat transfer.

- DoE (Design of Experiments) : Apply Taguchi methods to optimize solvent ratios and catalyst loadings.

- PAT (Process Analytical Technology) : Implement inline FTIR to monitor reaction progression in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.